![molecular formula C23H18N2O2S B277772 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide](/img/structure/B277772.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-1 is a benzothiazole derivative that has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that targets the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene expression and the downstream effects of inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a short half-life and requires frequent dosing in animal models.
Zukünftige Richtungen
For the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide include the optimization of the synthesis method, development of more water-soluble analogs, determination of optimal dosing and administration, investigation of potential side effects, and evaluation of efficacy in clinical trials.
Synthesemethoden
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide can be synthesized through a series of chemical reactions. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide involves the reaction of 2-aminothiophenol with 2-bromoanisole to form 5-(2-bromo-4-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with cinnamoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Eigenschaften
Molekularformel |
C23H18N2O2S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-13-12-17(23-25-18-9-5-6-10-21(18)28-23)15-19(20)24-22(26)14-11-16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26)/b14-11+ |
InChI-Schlüssel |
YNXKZPQLKMIHEE-SDNWHVSQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




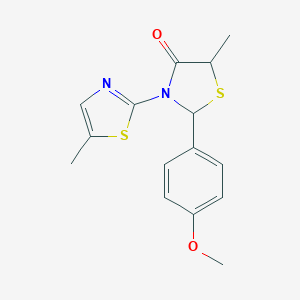




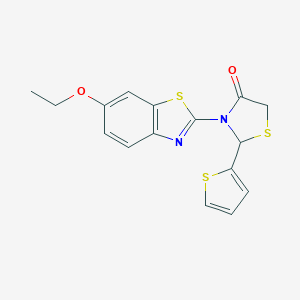
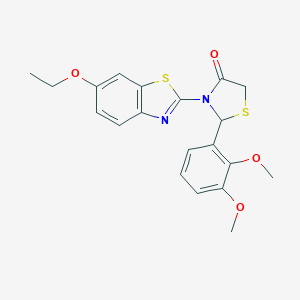
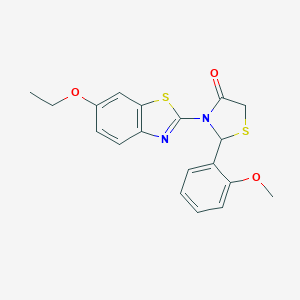


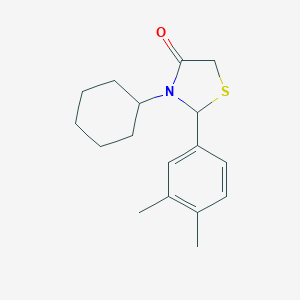
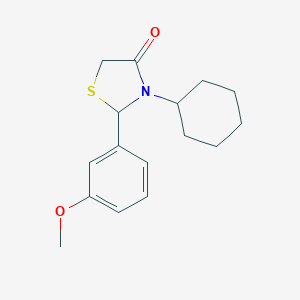
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)